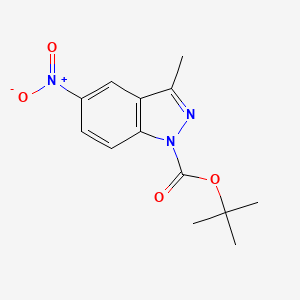![molecular formula C7H3Cl2N3 B1322554 4,7-二氯吡啶并[2,3-d]嘧啶 CAS No. 552331-44-9](/img/structure/B1322554.png)
4,7-二氯吡啶并[2,3-d]嘧啶
描述
4,7-Dichloropyrido[2,3-d]pyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various substituted pyrimidine derivatives. It is particularly valuable in the field of medicinal chemistry, where pyrimidine derivatives are often explored for their potential as kinase inhibitors, among other biological activities.
Synthesis Analysis
The synthesis of 4,7-dichloropyrido[2,3-d]pyrimidine derivatives has been reported with a focus on regioselective diversification. For instance, the synthesis and biological evaluation of a collection of 4,7-disubstituted pyrido[3,2-d]pyrimidines were generated from 4,7-dichloropyrido[3,2-d]pyrimidine through selective cross-coupling reactions . This process involved a sequential or one-pot sequence that included Suzuki-Miyaura and Buchwald type reactions to achieve substitution at the C-4 and C-7 positions, respectively.
Molecular Structure Analysis
The molecular structure of 4,7-dichloropyrido[2,3-d]pyrimidine allows for selective functionalization due to the presence of chloro groups that can be substituted through various cross-coupling reactions. The regioselectivity of these reactions is crucial for the synthesis of dissymmetrically substituted pyrimidines, which can lead to innovative synthesis strategies for bis-functionalized pyrimidine series .
Chemical Reactions Analysis
The chemical reactivity of 4,7-dichloropyrido[2,3-d]pyrimidine is highlighted by its ability to undergo regioselective cross-coupling reactions. The chlorine atoms present in the compound can be selectively displaced by different nucleophiles, such as amines, thiols, and boron derivatives, to yield a wide array of functionalized pyrimidine derivatives . These reactions are facilitated by the use of palladium catalysis and can be optimized for high selectivity and yield.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4,7-dichloropyrido[2,3-d]pyrimidine are not detailed in the provided papers, the general properties of pyrimidine derivatives can be inferred. These compounds typically exhibit good stability and are amenable to a variety of chemical transformations. The presence of chloro substituents in the compound increases its reactivity, making it a valuable intermediate for further chemical modifications .
科学研究应用
激酶抑制
- 以4,7-二氯吡啶并[3,2-d]嘧啶为原料,合成了一系列原创的4,7-二取代吡啶并[3,2-d]嘧啶,设计为潜在的激酶抑制剂。一些化合物选择性地抑制DYRK1A和CDK5激酶,其中化合物27显示出显著的抑制活性 (Dehbi等人,2014)。
细胞增殖和氧化应激
- 对包括衍生物3a和3b在内的新型吡啶并[2,3-d]嘧啶及其对人外周血单核细胞的影响进行了评估。这些化合物调节细胞增殖、细胞因子分泌、ATP水平和氧化应激,在不同浓度下具有不同的免疫刺激和免疫抑制作用 (Medjdoub等人,2019)。
合成方法
- 综述了一种多组分合成吡啶并[2,3-d]嘧啶的方法,吡啶并[2,3-d]嘧啶是一种具有广泛生物活性的杂环化合物。这种方法符合绿色化学的原则,突出了可持续的合成方法 (Chaudhary,2021)。
抗肿瘤活性
- 描述了2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶(BW301U)的合成。该化合物对哺乳动物二氢叶酸还原酶表现出有效的抑制活性,并对大鼠沃克氏256癌肉瘤表现出显著的活性 (Grivsky等人,1980)。
在药物化学中的广泛应用
- 吡啶并[2,3-d]嘧啶骨架已被用于开发具有多种生物活性的化合物,包括抗病毒、抗组胺、抗菌等。本综述重点介绍了这些化合物的合成方法和生物医学应用 (Jubete等人,2019)。
区域选择性合成
- 进行了一项关于通过选择性环缩合反应区域选择性合成7-芳基吡啶并[2,3-d]嘧啶的研究。这种合成方法为形成吡啶并[2,3-d]嘧啶的机理提供了新的见解 (Quiroga等人,2002)。
安全和危害
未来方向
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry due to its broad spectrum of activities . It has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on designing new selective, effective, and safe anticancer agents .
属性
IUPAC Name |
4,7-dichloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXZQRLAIVDILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626868 | |
| Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloropyrido[2,3-d]pyrimidine | |
CAS RN |
552331-44-9 | |
| Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dichloropyrido[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)




![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)
![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)



